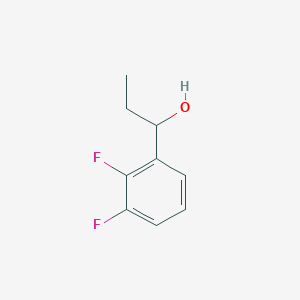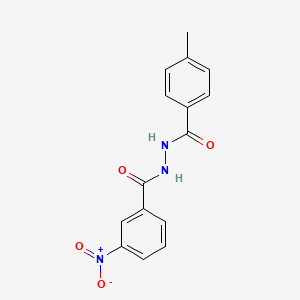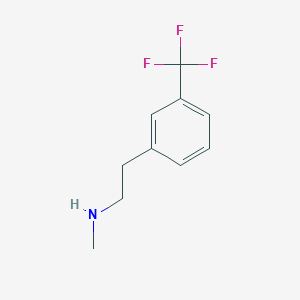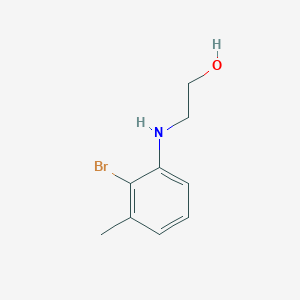
2-Piperazinepropanamine,1-methyl-(9CI)
Übersicht
Beschreibung
2-Piperazinepropanamine,1-methyl-(9CI) is a chemical compound with the molecular formula C8H19N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinepropanamine,1-methyl-(9CI) typically involves the reaction of piperazine with appropriate alkylating agents. One common method is the alkylation of piperazine with 1-chloro-3-aminopropane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-Piperazinepropanamine,1-methyl-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperazinepropanamine,1-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Piperazinepropanamine,1-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Piperazinepropanamine,1-methyl-(9CI) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Piperazineethanamine: A similar compound with a shorter carbon chain.
1-Methylpiperazine: A derivative of piperazine with a methyl group attached to the nitrogen atom.
3-Piperazinepropanamine: A compound with a similar structure but different substitution pattern.
Uniqueness
2-Piperazinepropanamine,1-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H19N3 |
|---|---|
Molekulargewicht |
157.26 g/mol |
IUPAC-Name |
3-(1-methylpiperazin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H19N3/c1-11-6-5-10-7-8(11)3-2-4-9/h8,10H,2-7,9H2,1H3 |
InChI-Schlüssel |
RKGJWIWVQAHVLV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCNCC1CCCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[furo[2,3-g]-1,4-benzodioxin-8(7H),3'-[3H]indol]-2'(1'H)-one, 2,3-dihydro-, (3'R)-](/img/structure/B8750113.png)



![2-[4-(3-Ethyl-5-methyl-1H-pyrazol-1-yl)phenyl]ethanol](/img/structure/B8750138.png)




![4-{2-[3-(Propan-2-yl)phenoxy]acetamido}butanoic acid](/img/structure/B8750183.png)


![(2-Chloro-4-morpholinopyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B8750197.png)

